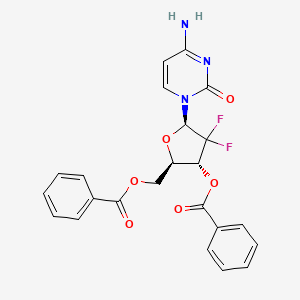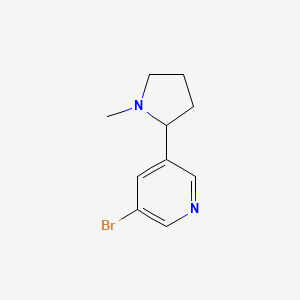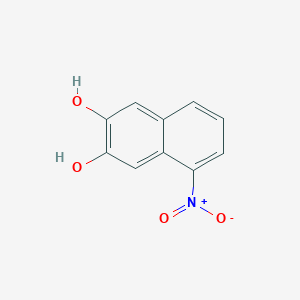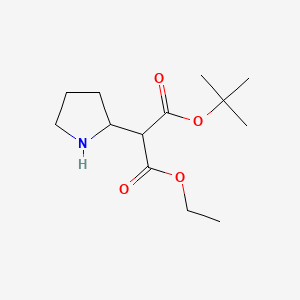
1-tert-Butyl 3-ethyl 2-(pyrrolidin-2-yl)malonate
説明
“1-tert-Butyl 3-ethyl 2-(pyrrolidin-2-yl)malonate” is an organic compound . It belongs to the class of organic compounds known as alpha amino acid amides . The molecular formula is C13H23NO4 .
Synthesis Analysis
The synthesis of “1-tert-Butyl 3-ethyl 2-(pyrrolidin-2-yl)malonate” and similar compounds often involves the use of pyrrolidine, a five-membered nitrogen heterocycle . The synthetic strategies used can include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of “1-tert-Butyl 3-ethyl 2-(pyrrolidin-2-yl)malonate” includes a pyrrolidine ring, which is a five-membered nitrogen heterocycle . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization .科学的研究の応用
Atropisomerism in Malonic Ester Derivatives
Malonic ester derivatives, such as those related to "1-tert-Butyl 3-ethyl 2-(pyrrolidin-2-yl)malonate", exhibit restricted rotation about specific carbon bonds due to bulky substituents and steric effects. This property enables these compounds to form atropisomers, a type of stereoisomerism where isomers are stable in solution at room temperature. Such characteristics are pivotal in developing compounds with specific optical activities, which can be crucial in pharmaceuticals and materials science. The study by Boiadjiev and Lightner (2002) provides insights into the kinetic and thermodynamic parameters associated with atropisomerism, demonstrating the potential of these compounds in synthesizing optically active materials Boiadjiev, S., & Lightner, D. (2002).
Synthesis and Characterization of Schiff Base Compounds
The synthesis of Schiff base compounds from starting materials including "1-tert-Butyl 3-ethyl 2-(pyrrolidin-2-yl)malonate" analogs involves coupling with aromatic aldehydes. This process yields compounds characterized by FTIR, NMR, and X-ray crystallographic analysis, revealing details about their structure and intramolecular interactions. Such research, as detailed by Çolak et al. (2021), expands the understanding of Schiff base chemistry and its applications in creating complex molecules with potential applications in catalysis, materials science, and as ligands in coordination chemistry Çolak, N., et al. (2021).
Catalytic Applications in Organic Synthesis
Research into catalytic systems, such as those involving "1-tert-Butyl 3-ethyl 2-(pyrrolidin-2-yl)malonate" related catalysts, demonstrates the potential of these compounds in facilitating alkoxycarbonylation of alkenes. Dong et al. (2017) discuss a palladium catalyst that enables the functionalization of challenging olefins, offering a pathway to synthesizing esters from a wide range of feedstocks. This work highlights the role of such compounds in developing new, efficient catalysts for industrial and research applications in organic synthesis Dong, K., et al. (2017).
Extractant Efficiency in Solvent Systems
The study of ternary phase diagrams involving compounds like "1-tert-Butyl 3-ethyl 2-(pyrrolidin-2-yl)malonate" and their efficacy as extractants in separating butyric acid from aqueous solutions provides valuable data for developing more environmentally friendly solvent systems. Lalikoglu and Bilgin (2014) have explored the liquid-liquid equilibrium data of such systems, offering insights into the potential of these compounds in industrial separation processes Lalikoglu, M., & Bilgin, M. (2014).
将来の方向性
The future directions for research on “1-tert-Butyl 3-ethyl 2-(pyrrolidin-2-yl)malonate” and similar compounds could involve further exploration of the pyrrolidine scaffold for the development of new biologically active compounds . The stereogenicity of carbons in the pyrrolidine ring can lead to different biological profiles of drug candidates, providing a rich area for future investigation .
特性
IUPAC Name |
3-O-tert-butyl 1-O-ethyl 2-pyrrolidin-2-ylpropanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO4/c1-5-17-11(15)10(9-7-6-8-14-9)12(16)18-13(2,3)4/h9-10,14H,5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXPZQLQJCSZUIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1CCCN1)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-tert-Butyl 3-ethyl 2-(pyrrolidin-2-yl)malonate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-Nitro-4-oxo-1,4-dihydroimidazo[5,1-c][1,2,4]triazine-8-carboxamide](/img/structure/B1588833.png)

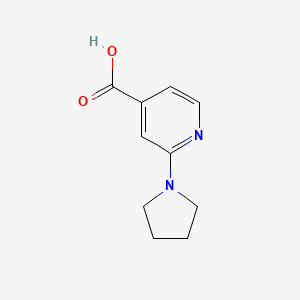
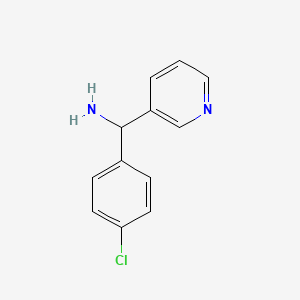
![2-Oxo-2,3-dihydrobenzo[d]oxazole-5-carboxylic acid](/img/structure/B1588842.png)

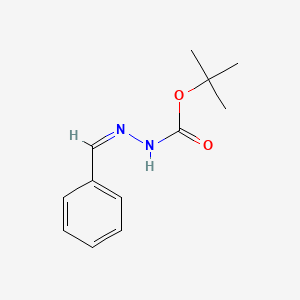
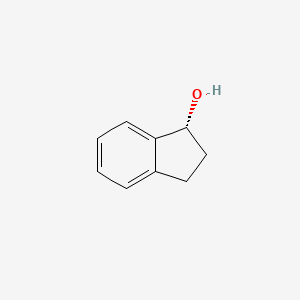
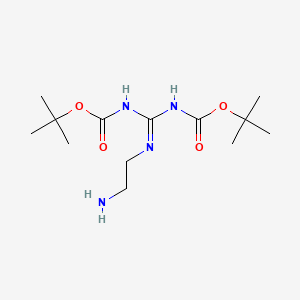
![4-[2-Ethoxy-5-(4-methylpiperazine-1-sulfonyl)benzamido]-1-methyl-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B1588852.png)
